C24 神经鞘磷脂

描述

C24 Sphingomyelin is a type of sphingolipid that primarily resides in the outer leaflet of the plasma membrane . It plays a distinct role compared to C16 or C18 sphingomyelin in asymmetric membranes . It has been found to interact uniquely with cholesterol and regulate the lateral organization in asymmetric membranes, potentially by generating cholesterol asymmetry .

Synthesis Analysis

Sphingolipids, including C24 sphingomyelin, are synthesized in the endoplasmic reticulum from nonsphingolipid precursors . The glucosphingolipids depend initially on the enzyme glucosylceramide synthase (GCS) which attaches glucose as the first residue to the C1 hydroxyl position .

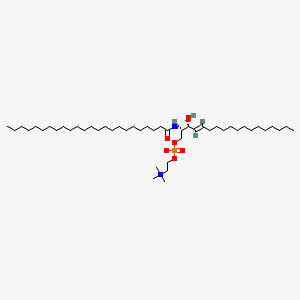

Molecular Structure Analysis

The molecular structure of sphingomyelin in fluid phase bilayers has been determined by simultaneously analyzing small-angle neutron and X-ray scattering data . The structural parameters include the area per lipid, total bilayer thickness, and hydrocarbon thickness .

Chemical Reactions Analysis

C24 sphingolipids, namely lignoceroyl sphingomyelin (lSM) and lignoceroyl ceramide (lCer), have higher membrane rigidifying properties than their C24:1 homologues (nervonoyl SM, nSM, or nervonoyl Cer, nCer), although with a similar strong capacity to induce segregated gel phases .

Physical And Chemical Properties Analysis

The biophysical properties of sphingolipids containing lignoceric (C24:0) or nervonic (C24:1) fatty acyl residues have been studied in multicomponent lipid bilayers containing cholesterol .

科学研究应用

结构表征和双层膜

C24 神经鞘磷脂 (SM) 在膜结构和信号传导中起着至关重要的作用。由 Takahashi 等人 (2007) 进行的一项研究使用 X 射线衍射和散射技术研究了 N-二十二烷酰基 (C24:0) SM 的双层结构。他们观察到一个独特的波纹相和一个具有特定层状间距的稳定相,揭示了 C24:0 SM 双层内的分子间相互作用。

对胆固醇和膜组织的影响

C24 SM 显着影响胆固醇分布和膜组织。 Courtney 等人 (2018) 证明了膜外叶中的 C24 SM 抑制微区并诱导胆固醇富集在内叶中。这种与胆固醇的独特相互作用在调节不对称膜的横向组织中起着至关重要的作用。

相行为和与其他脂质的混合

由 Bar 等人 (1997) 进行的研究探讨了 C24 SM 与其他脂质(如二肉豆蔻酰磷脂酰胆碱)的相行为和混合特性。他们发现相结构和混合行为存在显着差异,表明 C24 SM 的链长影响其整合到膜中的方式。

在细胞存活和炎症中的作用

C24 SM 参与细胞生长、存活和炎症等细胞过程。 Rivera 等人 (2015) 讨论了鞘磷脂酶如何作用于 SM,产生神经鞘氨醇 1-磷酸,从而促进细胞存活和炎症反应。

髓鞘中的代谢稳定性

在神经化学背景下,Freysz 和 Mandel (1980) 研究了大鼠脑髓鞘中 C24 SM 的代谢,揭示了其与短链 SM 相比具有较高的代谢稳定性。这表明 C24 SM 在神经组织中具有独特的定位和功能。

与代谢综合征的关系

C24 SM 与代谢综合征有关。 Hanamatsu 等人 (2014) 发现血清 C24 SM 水平与肥胖、胰岛素抵抗和脂质代谢相关,表明其作为代谢综合征生物标志物的潜力。

癌症中的核脂质微区

C24 SM 在癌症中的作用由 Lazzarini 等人 (2015) 突出。他们对核脂质微区的研究表明,这些微区在癌细胞中失去 C24 SM,影响蛋白质信号传导和维生素 D 受体的动态。

在镰状细胞病中的作用

在镰状细胞病 (SCD) 的背景下,Aslan 等人 (2018) 观察到 SCD 患者的 C24 SM 水平降低。这种降低可能在 SCD 的病理生理学中发挥作用。

作用机制

Target of Action

C24 Sphingomyelin primarily targets the plasma membrane of mammalian cells . It resides in the outer leaflet of the plasma membrane and plays a crucial role in governing cholesterol and the lateral organization of the plasma membrane .

Mode of Action

C24 Sphingomyelin interacts uniquely with cholesterol, influencing the lateral organization in asymmetric membranes . Molecular dynamics simulations suggest that when C24 Sphingomyelin is in the outer leaflet, the acyl chain of C24 Sphingomyelin interdigitates into the opposing leaflet, favoring cholesterol in the inner leaflet .

Biochemical Pathways

C24 Sphingomyelin impacts several biochemical pathways. It suppresses the formation of microdomains in the plasma membrane . This suppression is believed to be due to the partitioning of cholesterol into the inner leaflet . The presence of C24 Sphingomyelin in the outer leaflet of the plasma membrane can lead to cholesterol asymmetry .

Pharmacokinetics

It is known that c24 sphingomyelin resides primarily in the outer leaflet of the plasma membrane .

Result of Action

The presence of C24 Sphingomyelin in the outer leaflet of the plasma membrane suppresses the formation of submicron domains in the plasma membrane . This unique interaction with cholesterol regulates the lateral organization in asymmetric membranes, potentially generating cholesterol asymmetry .

Action Environment

The action of C24 Sphingomyelin is influenced by its environment. For instance, in the plasma membrane of human erythrocytes, where a mixture of C24 and C16 sphingolipids is present, cholesterol still prefers the inner leaflet . This suggests that the presence of other sphingolipids can influence the action of C24 Sphingomyelin.

未来方向

The study of C24 sphingomyelin is still ongoing, with researchers investigating its unique interactions with cholesterol and its impact on the lateral organization in asymmetric membranes . Further research is needed to fully understand its role and potential applications.

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPUVGSSDPBMD-XTAIVQBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H95N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347426 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

60037-60-7 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

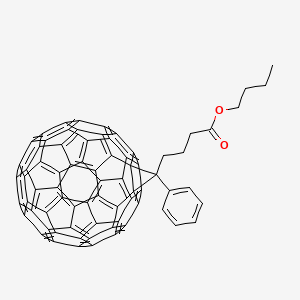

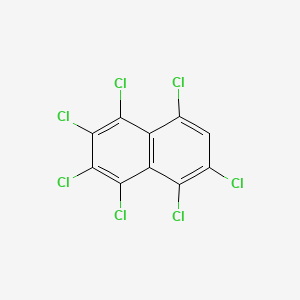

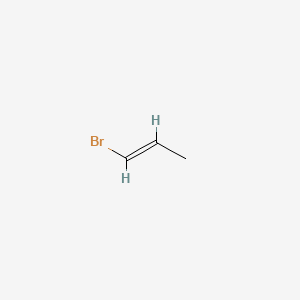

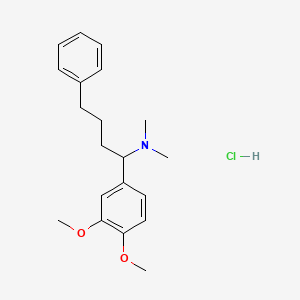

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)